molecular formula C9H10O2 B1224499 (S)-(+)-2-Phenylpropionic acid CAS No. 7782-24-3

(S)-(+)-2-Phenylpropionic acid

Cat. No. B1224499
M. Wt: 150.17 g/mol
InChI Key: YPGCWEMNNLXISK-ZETCQYMHSA-N
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Patent
US04906343

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2](C)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12](=O)([O-:14])[O-:13].[K+].[K+].[Hg:18]>CO>[C:5]1([CH:3]([CH3:2])[C:12]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1.[Hg:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Type
product
Smiles
[Hg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906343

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2](C)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12](=O)([O-:14])[O-:13].[K+].[K+].[Hg:18]>CO>[C:5]1([CH:3]([CH3:2])[C:12]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1.[Hg:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Type
product
Smiles
[Hg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906343

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2](C)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12](=O)([O-:14])[O-:13].[K+].[K+].[Hg:18]>CO>[C:5]1([CH:3]([CH3:2])[C:12]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1.[Hg:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Type
product
Smiles
[Hg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906343

Procedure details

A solution comprising 5 parts of α-chloropropiophenone and 3 parts of anyhydrous potassium carbonate in 300 parts of anhydrous methyl alcohol was irradiated by means of a medium pressure 200W mercury vapour lamp for 6 hours at 30° C. The solvent was removed by distillation and the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours to effect hydrolysis and thereby to yield 3.2 parts of α-phenyl propionic acid b.p. 125° C. at 20 mm mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2](C)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:12](=O)([O-:14])[O-:13].[K+].[K+].[Hg:18]>CO>[C:5]1([CH:3]([CH3:2])[C:12]([OH:14])=[O:13])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1.[Hg:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the resulting methyl ester of α-phenyl propionic acid was treated with 10% w/v aqueous alcoholic sodium hydroxide at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Type
product
Smiles
[Hg]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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